![molecular formula C8H16ClNO2 B1418765 1-Ethylpiperidine-2-carboxylic acid hydrochloride CAS No. 49538-43-4](/img/structure/B1418765.png)
1-Ethylpiperidine-2-carboxylic acid hydrochloride
Overview
Description
1-Ethylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It has an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da .
Molecular Structure Analysis
The molecular structure of 1-Ethylpiperidine-2-carboxylic acid hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a carboxylic acid group and an ethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethylpiperidine-2-carboxylic acid hydrochloride include its molecular formula (C8H16ClNO2), average mass (193.671 Da), and monoisotopic mass (193.086960 Da) .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, and 1-Ethylpiperidine-2-carboxylic acid hydrochloride serves as a starting material for the synthesis of various piperidine compounds. These derivatives are present in numerous pharmaceuticals and exhibit a wide range of biological activities .
Development of Antimicrobial Agents
Research has shown that piperidine derivatives can act as potent antimicrobial agents. The structural modification of 1-Ethylpiperidine-2-carboxylic acid hydrochloride can lead to the development of new antimicrobial drugs with improved efficacy .
Creation of Cardiovascular Drugs
Piperidine structures are often found in drugs targeting cardiovascular diseases. By altering the 1-Ethylpiperidine-2-carboxylic acid hydrochloride molecule, scientists can synthesize novel compounds that may be used to treat various heart conditions .
Neurological Applications
The piperidine moiety is a common feature in neurological drugs1-Ethylpiperidine-2-carboxylic acid hydrochloride can be utilized to create new neuroactive substances that might help in treating neurodegenerative diseases or improving cognitive functions .
Analgesic Properties
Some piperidine derivatives exhibit analgesic properties. Through research and development, 1-Ethylpiperidine-2-carboxylic acid hydrochloride could be transformed into effective pain-relief medications .
Anti-Cancer Research
The piperidine ring is a component of certain anti-cancer agents. Scientists are exploring the potential of 1-Ethylpiperidine-2-carboxylic acid hydrochloride in the synthesis of new oncological treatments .
Agricultural Chemicals
Piperidine derivatives are also used in the production of agricultural chemicals1-Ethylpiperidine-2-carboxylic acid hydrochloride may contribute to the creation of pesticides or herbicides that are safer and more environmentally friendly .
Chemical Research and Education
In academic settings, 1-Ethylpiperidine-2-carboxylic acid hydrochloride is valuable for teaching and research purposes. It allows students and researchers to study the properties and reactions of piperidine compounds, enhancing their understanding of organic chemistry .
properties
IUPAC Name |
1-ethylpiperidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-9-6-4-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJROADFSMAYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672119 | |
Record name | 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpiperidine-2-carboxylic acid hydrochloride | |
CAS RN |
49538-43-4 | |
Record name | 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpiperidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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